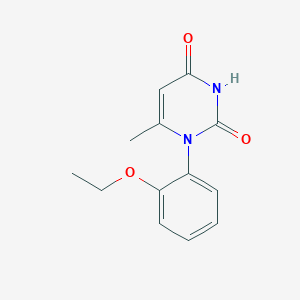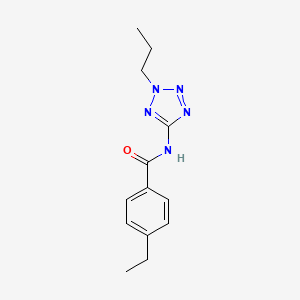
3-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Übersicht
Beschreibung
3-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BCB and has been studied extensively for its ability to inhibit certain enzymes and proteins in the body. In
Wirkmechanismus
BCB inhibits the activity of several enzymes and proteins in the body, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the breakdown of extracellular matrix, which allows cancer cells to invade and metastasize. HDACs are involved in the regulation of gene expression and have been implicated in the development of neurodegenerative diseases. By inhibiting these enzymes and proteins, BCB can potentially slow down the progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
BCB has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, BCB can induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. BCB has also been shown to reduce the migration and invasion of cancer cells. In the brain, BCB can reduce oxidative stress and inflammation, which can protect neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BCB in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes in the body. However, the use of BCB in lab experiments also has limitations. BCB can have off-target effects on other enzymes and proteins, which can complicate the interpretation of results. Additionally, the synthesis of BCB can be challenging and costly, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on BCB. One area of interest is the development of BCB derivatives with improved potency and selectivity. Another area of interest is the investigation of BCB in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of action of BCB and its potential therapeutic applications in other diseases.
Wissenschaftliche Forschungsanwendungen
BCB has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Research has shown that BCB can inhibit the activity of certain enzymes and proteins that are involved in the progression and metastasis of cancer cells. BCB has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-2-3-9-23-14-6-4-5-12(10-14)17(22)21-18-20-15-8-7-13(19)11-16(15)24-18/h4-8,10-11H,2-3,9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQDLKJOJSXGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl-3-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4854921.png)
![2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4854925.png)



![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4854948.png)

![1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine](/img/structure/B4854956.png)

![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4854960.png)

![N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide](/img/structure/B4854970.png)
![(3-ethoxy-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B4854981.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)glycinamide](/img/structure/B4854995.png)